molecular formula C17H28O4Si B15203078 (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol

(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol

Cat. No.: B15203078
M. Wt: 324.5 g/mol
InChI Key: MLJHARNKHUKYOM-YGFGXBMJSA-N
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Description

(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol is a complex organic compound that features a dioxane ring substituted with a phenyl group and a tert-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol typically involves multiple steps, starting from readily available precursors. A common approach might include the protection of hydroxyl groups, formation of the dioxane ring, and subsequent introduction of the tert-butyl(dimethyl)silyl group.

    Protection of Hydroxyl Groups: The hydroxyl groups can be protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Formation of Dioxane Ring: The dioxane ring can be formed through a cyclization reaction involving a diol and an aldehyde or ketone under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.

    Final Product Formation: The final compound is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, replacing it with other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMP, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction would produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol can be used as a building block for more complex molecules. Its protected hydroxyl groups allow for selective deprotection and functionalization.

Biology

In biological research, this compound could be used as a probe or a precursor for biologically active molecules. Its structural features might allow it to interact with specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the dioxane ring and phenyl group might impart unique pharmacological activities.

Industry

In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for functional materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tert-butyl(dimethyl)silyl group could influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-4-[[tert-butyldimethylsilyl]oxymethyl]-2-phenyl-1,3-dioxane
  • (4R,5R)-4-[[tert-butyldimethylsilyl]oxymethyl]-2-phenyl-1,3-dioxolane
  • (4R,5R)-4-[[tert-butyldimethylsilyl]oxymethyl]-2-phenyl-1,3-dioxepane

Uniqueness

The uniqueness of (4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol lies in its specific stereochemistry and the presence of the tert-butyl(dimethyl)silyl group. This combination of features can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H28O4Si

Molecular Weight

324.5 g/mol

IUPAC Name

(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol

InChI

InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)20-12-15-14(18)11-19-16(21-15)13-9-7-6-8-10-13/h6-10,14-16,18H,11-12H2,1-5H3/t14-,15-,16?/m1/s1

InChI Key

MLJHARNKHUKYOM-YGFGXBMJSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H](COC(O1)C2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(COC(O1)C2=CC=CC=C2)O

Origin of Product

United States

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